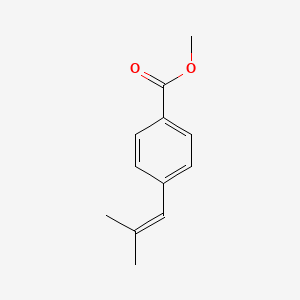
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester
Descripción general
Descripción
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester is an organic compound that belongs to the class of benzoates. It is characterized by a benzoate group attached to a methyl group and a 2-methylprop-1-en-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester typically involves the esterification of 4-(2-methylprop-1-en-1-yl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-methylprop-1-en-1-yl)-benzoic acid.
Reduction: Formation of 4-(2-methylprop-1-en-1-yl)-benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester: Similar in structure but with different functional groups.
Ethyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with an ethyl group instead of a methyl group.
Propyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various applications.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
methyl 4-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-8H,1-3H3 |
Clave InChI |
SMGICHHJAVRSPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)C(=O)OC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













